N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(2,5-dimethylfuran-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-7-13(11(2)22-10)9-19-16(21)15(20)18-8-12-5-3-4-6-14(12)17/h3-7H,8-9H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOVNTMQWSZNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, cytotoxicity, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 354.82 g/mol. The compound features an oxalamide linkage that is significant for its biological interactions.
Antimicrobial Activity
In Vitro Studies:
Recent studies have evaluated the antimicrobial properties of various oxalamide derivatives against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For instance, compounds similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 12.9 µM against MRSA isolates .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 12.9 | MRSA |
| Compound A | 25.9 | Staphylococcus aureus |
| Compound B | 15.0 | Enterococcus faecalis |
Cytotoxicity Profile
The cytotoxicity of this compound has been assessed using various cancer cell lines. In one study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 18.5 | Selective against cancer cells |
| MCF-7 (breast cancer) | 22.0 | Moderate cytotoxicity |
| Normal Fibroblasts | >50 | Low toxicity |
Anti-inflammatory Effects
In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action:
The proposed mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses. By inhibiting NF-kB translocation to the nucleus, the compound may reduce inflammation markers .
Case Studies
-
Study on Antibacterial Efficacy:
A study involving several oxalamide derivatives found that those with halogen substitutions exhibited enhanced activity against MRSA compared to their non-halogenated counterparts. The presence of the chlorobenzyl group in this compound was crucial for this enhanced activity . -
Cytotoxicity in Cancer Research:
In a comparative study assessing various compounds for their anticancer properties, this compound was found to be one of the most effective against breast cancer cell lines while maintaining low toxicity towards normal cells .
Scientific Research Applications
Preliminary studies indicate that N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide exhibits notable biological activities:
- Enzyme Inhibition : Moderate inhibition of specific metabolic enzymes.
- Receptor Modulation : Potential interactions with dopamine and serotonin receptors.
Pharmacological Studies
A variety of pharmacological studies have been conducted to evaluate the properties of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Moderate inhibition of enzyme activities related to metabolic processes. |
| Binding studies | Indicated potential interactions with neurotransmitter receptors. |
| Toxicity assessments | Preliminary results showed low toxicity levels in cellular models. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, suggesting possible therapeutic applications in treating anxiety or depression.
Cancer Research
Preliminary studies show that this compound may possess anti-proliferative properties against certain cancer cell lines, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Key comparisons are outlined below:
Substituent Effects on Receptor Binding
- 16.099): This oxalamide derivative, bearing methoxy and pyridyl groups, is a potent umami agonist with high affinity for the human TAS1R1/TAS1R3 receptor (EC₅₀ ~10 μM) . The methoxy groups enhance solubility, while the pyridyl moiety contributes to π-π stacking interactions with the receptor. In contrast, the chloro and dimethylfuran substituents in the target compound may reduce solubility but improve lipophilicity and metabolic stability .
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide :
This analog incorporates a piperazine ring and pyrazole group, enabling dual binding to serotonin and dopamine receptors. The dichlorophenyl group enhances receptor specificity, whereas the dimethylfuran in the target compound lacks such polar functionality, likely limiting its central nervous system activity .
Metabolic Stability and Hydrolysis Pathways
- S336 (No. 1768): Rapidly metabolized in rat hepatocytes, but amide hydrolysis is absent, indicating stability of the oxalamide core. Primary metabolites result from O-demethylation and pyridine oxidation .
- Target Compound : The 2-chlorobenzyl group may slow oxidative metabolism compared to methoxy analogs, while the dimethylfuran could introduce furan ring oxidation as a dominant pathway. However, direct metabolic data are unavailable.
Toxicological Considerations
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
